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molecular formula C8H9Br2NO2 B8569836 4-(2,3-Dibromopropoxy)pyridin-3-ol CAS No. 383901-21-1

4-(2,3-Dibromopropoxy)pyridin-3-ol

Cat. No. B8569836
M. Wt: 310.97 g/mol
InChI Key: GHKWPTDSKGUXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07081453B2

Procedure details

A mixture of intermediate (8) (0.0248 mol), HCl (35.42 ml)and ethanol (40 ml) was stirred at room temperature overnight. The reaction mixture was concentrated under vacuum. The concentrate was cooled on an ice-water bath. The mixture was neutralized with a saturated NaHCO3 solution and extracted with ethyl acetate. The organic layer was dried, filtered and evaporated till dryness. The residue was purified by open column chromatography (eluent: CH2Cl2; CH2Cl2/MeOH (98/2, 96/4 and 90/10)). The pure fractions were collected and the solvent was evaporated, yielding 4.27 g of (±)-4-(2,3-dibromopropoxy)-3-pyridinol (intermediate 9).
Name
intermediate ( 8 )
Quantity
0.0248 mol
Type
reactant
Reaction Step One
Name
Quantity
35.42 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:15][Br:16])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[O:11]COC.Cl>C(O)C>[Br:1][CH:2]([CH2:15][Br:16])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[OH:11]

Inputs

Step One
Name
intermediate ( 8 )
Quantity
0.0248 mol
Type
reactant
Smiles
BrC(COC1=C(C=NC=C1)OCOC)CBr
Name
Quantity
35.42 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The concentrate was cooled on an ice-water bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated till dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by open column chromatography (eluent: CH2Cl2; CH2Cl2/MeOH (98/2, 96/4 and 90/10))
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC(COC1=C(C=NC=C1)O)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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